molecular formula C14H8Br2 B050430 Bis(4-bromophenyl)acetylene CAS No. 2789-89-1

Bis(4-bromophenyl)acetylene

Cat. No.: B050430
CAS No.: 2789-89-1
M. Wt: 336.02 g/mol
InChI Key: FJQGIJIHOXZMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-bromophenyl)acetylene, also known as this compound, is a useful research compound. Its molecular formula is C14H8Br2 and its molecular weight is 336.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photoluminescence Studies : Symmetric diarylacetylenes, including those derived from Bis(4-bromophenyl)acetylene, exhibit high solution-state fluorescence quantum yields, indicating potential applications in photoluminescence (Brown & Eichler, 2011).

  • Synthesis of Acetylene-Terminated Monomers : Derivatives of this compound are used in the synthesis of acetylene-terminated monomers, which have applications in polymer science (Douglas & Overend, 1994).

  • Cycloaddition Reactions : Ethyl 4-bromo-2-oxobut-3-ynoate, a derivative of this compound, shows an ability to furnish [2+2]-cycloadducts with alkenes, which can be used in organic synthesis (Koldobskii et al., 2008).

  • Metal-Organic Frameworks : Research into the solid-state polymerization properties of diacetylene derivatives containing phenyl ferrocene suggests applications in the development of metal-organic frameworks (Liu et al., 2014).

  • Synthesis of π-Conjugated Polyheterocyclic Scaffolds : Bis(2-aminophenyl)acetylene, structurally related to this compound, is used in the synthesis of π-conjugated polyheterocyclic scaffolds, indicating applications in materials science (Ho et al., 2016).

  • Synthesis of Porphyrin Wires : Bis(acetylene) derivatives have been used in the synthesis of porphyrin-acetylene-thiophene polymer wires, highlighting potential applications in nanotechnology and materials science (Li et al., 2004).

  • Catalytic Applications : Some studies focus on the synthesis of acetylene derivatives for use in catalytic applications, such as the ytterbium-catalyzed silylcyanation of benzaldehyde (Lundgren et al., 2003).

Safety and Hazards

When handling “Bis(4-bromophenyl)acetylene”, it is advised to avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Properties

IUPAC Name

1-bromo-4-[2-(4-bromophenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQGIJIHOXZMMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392718
Record name Bis(4-bromophenyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2789-89-1
Record name Bis(4-bromophenyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(4-bromophenyl)acetylene
Reactant of Route 2
Reactant of Route 2
Bis(4-bromophenyl)acetylene
Reactant of Route 3
Reactant of Route 3
Bis(4-bromophenyl)acetylene
Reactant of Route 4
Reactant of Route 4
Bis(4-bromophenyl)acetylene
Reactant of Route 5
Reactant of Route 5
Bis(4-bromophenyl)acetylene
Reactant of Route 6
Reactant of Route 6
Bis(4-bromophenyl)acetylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.